molecular formula C11H12O B13560832 1-Phenylpenta-1,4-dien-3-ol

1-Phenylpenta-1,4-dien-3-ol

Cat. No.: B13560832
M. Wt: 160.21 g/mol
InChI Key: YITIUMGRXQMJTQ-CMDGGOBGSA-N
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Description

1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, followed by reduction. Another method includes the use of vinylmagnesium chloride with phenylacetaldehyde under controlled conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Phenylpentadienone derivatives.

    Reduction: Phenylpentanol derivatives.

    Substitution: Various substituted phenylpentadienols.

Scientific Research Applications

1-Phenylpenta-1,4-dien-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenylpenta-1,4-dien-3-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antiviral activity is linked to its interaction with viral proteins, preventing viral replication.

Comparison with Similar Compounds

    1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with triple bonds instead of double bonds.

    1-Phenylpenta-1,4-dien-3-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1E)-1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2/b9-8+

InChI Key

YITIUMGRXQMJTQ-CMDGGOBGSA-N

Isomeric SMILES

C=CC(/C=C/C1=CC=CC=C1)O

Canonical SMILES

C=CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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